molecular formula C21H43N B14307645 1-Dodecyl-3,3,5-trimethylazepane CAS No. 113458-99-4

1-Dodecyl-3,3,5-trimethylazepane

Cat. No.: B14307645
CAS No.: 113458-99-4
M. Wt: 309.6 g/mol
InChI Key: DOBGVCKLVHFTHW-UHFFFAOYSA-N
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Description

1-Dodecyl-3,3,5-trimethylazepane is a nitrogen-containing heterocyclic compound with a seven-membered azepane ring. Its structure features a dodecyl (C₁₂H₂₅) substituent at position 1 and methyl groups at positions 3, 3, and 4.

Properties

CAS No.

113458-99-4

Molecular Formula

C21H43N

Molecular Weight

309.6 g/mol

IUPAC Name

1-dodecyl-3,3,5-trimethylazepane

InChI

InChI=1S/C21H43N/c1-5-6-7-8-9-10-11-12-13-14-16-22-17-15-20(2)18-21(3,4)19-22/h20H,5-19H2,1-4H3

InChI Key

DOBGVCKLVHFTHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCC(CC(C1)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Dodecyl-3,3,5-trimethylazepane typically involves the reaction of dodecyl bromide with a suitable amine precursor under controlled conditions. One common method includes the reflux of n-dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Dodecyl-3,3,5-trimethylazepane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium dodecyl benzene sulfonate for catalysis and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include different amine derivatives and substituted azepane compounds.

Scientific Research Applications

1-Dodecyl-3,3,5-trimethylazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Dodecyl-3,3,5-trimethylazepane is primarily based on its amphiphilic nature. It can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules. This property is exploited in various applications, from catalysis to drug delivery. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the transport and stabilization of hydrophobic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Dodecyl-3,3,5-trimethylazepane with two structurally related azepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Predicted logP* Potential Applications
1-Dodecyl-3,3,5-trimethylazepane C₂₁H₄₃N 309.5 Dodecyl (C12), 3,3,5-methyl Azepane (saturated amine) ~7.0 Surfactants, drug delivery
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one C₁₆H₂₁NO₂ 247.34 Ethyl, 3-hydroxyphenyl, methyl Azepan-2-one (lactam) ~2.5 Pharmaceuticals, organic synthesis
1-Methylazepane C₆H₁₃N 99.18 Methyl Azepane (saturated amine) ~1.8 Solvents, intermediates

*logP values are estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

Hydrophobicity: The dodecyl chain in 1-Dodecyl-3,3,5-trimethylazepane drastically increases its lipophilicity (logP ~7.0) compared to simpler derivatives like 1-methylazepane (logP ~1.8). This makes it more suitable for lipid membrane interactions or nonpolar solvent applications.

Functional Groups : Unlike the lactam group in 3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one , the saturated amine in the target compound lacks hydrogen-bonding capacity, reducing its solubility in polar solvents.

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